molecular formula C20H24BFO3 B8176347 2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1, 3,2-dioxaborolane

2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1, 3,2-dioxaborolane

Cat. No.: B8176347
M. Wt: 342.2 g/mol
InChI Key: AEBLKUHUINZJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-phenethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, although this is less common.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: 3-Fluoro-4-phenethoxyphenylboronic acid.

    Reduction: 2-(3-Hydroxy-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Suzuki-Miyaura Coupling: Used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

    Catalysis: Boronic esters can act as catalysts in various organic reactions.

Biology

    Drug Development: Potential use in the synthesis of biologically active molecules.

    Bioconjugation: Boronic esters can form reversible covalent bonds with diols, useful in bioconjugation techniques.

Medicine

    Diagnostics: Use in the development of diagnostic tools and imaging agents.

Industry

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Polymers: Incorporation into polymer structures to modify physical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. The fluoro and phenethoxy groups may influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Similar structure but lacks the phenethoxy group.

    Pinacolborane: Another boronic ester used in organic synthesis.

Properties

IUPAC Name

2-[3-fluoro-4-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)16-10-11-18(17(22)14-16)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBLKUHUINZJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.